molecular formula C14H15N3O2S B5554592 N-(2-thienylcarbonyl)-N'-(2,4,6-trimethyl-3-pyridyl)urea

N-(2-thienylcarbonyl)-N'-(2,4,6-trimethyl-3-pyridyl)urea

Cat. No.: B5554592
M. Wt: 289.35 g/mol
InChI Key: WBOJYNFMCRAKCW-UHFFFAOYSA-N
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Description

N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea typically involves the reaction of 2-thiophenecarbonyl chloride with 2,4,6-trimethyl-3-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving urea derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea involves its interaction with specific molecular targets. The thienyl and pyridyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea can be compared with other urea derivatives, such as:

  • N-(2-thienylcarbonyl)-N’-(2-pyridyl)urea
  • N-(2-furylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea
  • N-(2-thienylcarbonyl)-N’-(3-pyridyl)urea

These compounds share similar structural features but differ in the substitution patterns on the aromatic rings. The unique combination of the thienyl and trimethylpyridyl groups in N-(2-thienylcarbonyl)-N’-(2,4,6-trimethyl-3-pyridyl)urea may confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-7-9(2)15-10(3)12(8)16-14(19)17-13(18)11-5-4-6-20-11/h4-7H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJYNFMCRAKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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